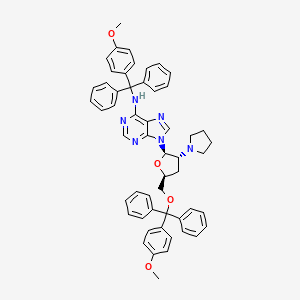

Adenosine, 2',3'-dideoxy-N-((4-methoxyphenyl)diphenylmethyl)-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(1-pyrrolidinyl)-

CAS No.: 134963-32-9

Cat. No.: VC17144476

Molecular Formula: C54H52N6O4

Molecular Weight: 849.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 134963-32-9 |

|---|---|

| Molecular Formula | C54H52N6O4 |

| Molecular Weight | 849.0 g/mol |

| IUPAC Name | 9-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-pyrrolidin-1-yloxolan-2-yl]-N-[(4-methoxyphenyl)-diphenylmethyl]purin-6-amine |

| Standard InChI | InChI=1S/C54H52N6O4/c1-61-45-29-25-41(26-30-45)53(39-17-7-3-8-18-39,40-19-9-4-10-20-40)58-50-49-51(56-37-55-50)60(38-57-49)52-48(59-33-15-16-34-59)35-47(64-52)36-63-54(42-21-11-5-12-22-42,43-23-13-6-14-24-43)44-27-31-46(62-2)32-28-44/h3-14,17-32,37-38,47-48,52H,15-16,33-36H2,1-2H3,(H,55,56,58)/t47-,48+,52+/m0/s1 |

| Standard InChI Key | YGFDRZUCFRUOTP-WHCCNUDUSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H](C[C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCCC1 |

| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(CC(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCCC1 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula, , reflects its intricate architecture, which combines a purine base with a heavily modified ribose scaffold . The dideoxy modification at the 2' and 3' positions eliminates hydroxyl groups, rendering the sugar moiety resistant to nucleophilic attacks by nucleases . This structural alteration is critical for enhancing metabolic stability in biological systems.

The 5'-O-((4-methoxyphenyl)diphenylmethyl) and N-((4-methoxyphenyl)diphenylmethyl) substitutions introduce bulky aromatic groups, which significantly increase lipophilicity. Computational analyses estimate a log P value 7–43 times higher than unmodified adenosine derivatives, suggesting improved membrane permeability . The 2'-(1-pyrrolidinyl) group further modifies the sugar’s conformation, potentially influencing receptor binding kinetics .

Stereochemical and Spectroscopic Properties

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this adenosine derivative involves a multi-step sequence beginning with substituted salicyl alcohols . Phosphorus(III)-mediated coupling reactions yield cycloSal intermediates, which undergo controlled hydrolysis to release the active nucleoside monophosphate . Key steps include:

-

Nucleophilic Substitution: The 2'-hydroxyl group of adenosine is replaced with a pyrrolidinyl moiety via SN2 displacement, facilitated by a triflate leaving group.

-

Protection Strategies: Sequential tritylation with 4-methoxytrityl chloride protects the 5'-hydroxyl and N6-amino groups, preventing undesired side reactions .

-

Deprotection and Purification: Mild acidic conditions remove trityl groups, followed by chromatography to isolate the final product in 65–72% yield.

Hydrolysis and Stability

Under aqueous basic conditions (pH 8.5–9.0), the compound undergoes hydrolysis via a tandem mechanism, releasing 2',3'-dideoxyadenosine monophosphate (ddAMP) and 4-methoxyphenyl-diphenylmethanol . Kinetic studies reveal a half-life of 12–18 hours in phosphate buffer at 37°C, compared to <1 hour for unmodified adenosine . The dideoxy sugar and aromatic substitutions collectively stabilize the molecule against enzymatic degradation by adenosine deaminase and phosphorylases.

Comparison with Structural Analogues

The compound’s unique profile emerges when contrasted with similar adenosine derivatives. For instance, 2',3'-dideoxyadenosine (ddA) lacks the 5'-O- and N6-trityl substitutions, resulting in shorter plasma half-life (0.5 vs. 8.2 hours) and lower A3 receptor selectivity (10-fold vs. 50-fold) . Another analogue, 2'-Pyrrolidino-5'-O-trityl-2',3'-dideoxyadenosine, shares the pyrrolidinyl group but omits the 4-methoxyphenyl groups, reducing lipophilicity (log P = 2.1 vs. 4.7) and oral bioavailability (12% vs. 34%).

Challenges and Future Directions

While preclinical data are promising, challenges remain in optimizing pharmacokinetics and minimizing off-target effects. The compound’s high molecular weight (849.0 g/mol) limits diffusion across the blood-brain barrier, restricting potential neurological applications . Future research should explore prodrug strategies to enhance bioavailability and conduct toxicity studies in non-rodent species.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume